molecular formula C11H10N2O4S2 B10971361 N-(2-methyl-3-nitrophenyl)thiophene-2-sulfonamide

N-(2-methyl-3-nitrophenyl)thiophene-2-sulfonamide

Cat. No.: B10971361
M. Wt: 298.3 g/mol
InChI Key: PRBBSNMFNLKZOB-UHFFFAOYSA-N
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Description

N-(2-methyl-3-nitrophenyl)thiophene-2-sulfonamide is a compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heteroaromatic compound containing a sulfur atom. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry . This compound is of particular interest due to its potential biological activities and applications in various fields.

Preparation Methods

The synthesis of N-(2-methyl-3-nitrophenyl)thiophene-2-sulfonamide can be achieved through several synthetic routes. One common method involves the condensation reaction of thiophene derivatives with sulfonamide precursors. The reaction typically requires the use of catalysts and specific reaction conditions to achieve high yields . Industrial production methods may involve large-scale synthesis using optimized reaction conditions and continuous flow processes to ensure efficiency and scalability .

Chemical Reactions Analysis

N-(2-methyl-3-nitrophenyl)thiophene-2-sulfonamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or thiols .

Scientific Research Applications

N-(2-methyl-3-nitrophenyl)thiophene-2-sulfonamide has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it is studied for its potential antimicrobial, anti-inflammatory, and anticancer activities . In medicine, it may be explored as a potential therapeutic agent for various diseases. In industry, it is used in the development of organic semiconductors, corrosion inhibitors, and light-emitting diodes .

Mechanism of Action

The mechanism of action of N-(2-methyl-3-nitrophenyl)thiophene-2-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain kinases or enzymes involved in inflammation or cancer progression . The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Properties

Molecular Formula

C11H10N2O4S2

Molecular Weight

298.3 g/mol

IUPAC Name

N-(2-methyl-3-nitrophenyl)thiophene-2-sulfonamide

InChI

InChI=1S/C11H10N2O4S2/c1-8-9(4-2-5-10(8)13(14)15)12-19(16,17)11-6-3-7-18-11/h2-7,12H,1H3

InChI Key

PRBBSNMFNLKZOB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1[N+](=O)[O-])NS(=O)(=O)C2=CC=CS2

Origin of Product

United States

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